(Naphthalene-1,8-diyl)bis(trimethylsilane)
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Overview
Description
(Naphthalene-1,8-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of a naphthalene core substituted with two trimethylsilyl groups at the 1 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalene-1,8-diyl)bis(trimethylsilane) typically involves the reaction of 1,8-dibromonaphthalene with trimethylsilyl reagents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 1,8-dibromonaphthalene reacts with trimethylsilylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods: While specific industrial production methods for (Naphthalene-1,8-diyl)bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions: (Naphthalene-1,8-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The trimethylsilyl groups can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Products may include naphthalene derivatives with hydroxyl or carbonyl groups.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted naphthalene derivatives.
Scientific Research Applications
(Naphthalene-1,8-diyl)bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and drug delivery systems.
Mechanism of Action
The mechanism of action of (Naphthalene-1,8-diyl)bis(trimethylsilane) depends on the specific reactions it undergoesThe naphthalene core can participate in π-π interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
(2,7-Bis(octyloxy)naphthalene-1,8-diyl)bis(trimethylsilane): This compound has similar structural features but with additional octyloxy groups, which can influence its solubility and reactivity.
(Naphthalene-1,8-diyl)bis(4,1-phenylene)bis(trimethylsilane):
Uniqueness: (Naphthalene-1,8-diyl)bis(trimethylsilane) is unique due to its specific substitution pattern and the presence of trimethylsilyl groups, which provide stability and reactivity that are valuable in various chemical processes and applications.
Properties
CAS No. |
65197-00-4 |
---|---|
Molecular Formula |
C16H24Si2 |
Molecular Weight |
272.53 g/mol |
IUPAC Name |
trimethyl-(8-trimethylsilylnaphthalen-1-yl)silane |
InChI |
InChI=1S/C16H24Si2/c1-17(2,3)14-11-7-9-13-10-8-12-15(16(13)14)18(4,5)6/h7-12H,1-6H3 |
InChI Key |
LBEOMQFNOQSQGN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1C(=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
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